Ácido 3-(Trifluorometil)piridina-4-carboxílico

Descripción general

Descripción

3-(Trifluoromethyl)pyridine-4-carboxylic acid (3-TFMPCA) is a versatile and useful chemical compound that is used in a wide variety of scientific research applications. It is a trifluoromethyl derivative of pyridine-4-carboxylic acid, and it is a common building block for many synthetic pathways. It is also a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-TFMPCA is known for its unique properties, such as high solubility in both organic solvents and water, low toxicity, and low reactivity.

Aplicaciones Científicas De Investigación

Industria Agroquímica

Ácido 3-(Trifluorometil)piridina-4-carboxílico: es un motivo estructural clave en la síntesis de agroquímicos. Sus derivados, como las trifluorometilpiridinas (TFMP), se utilizan ampliamente en la protección de cultivos. La introducción del grupo TFMP en agroquímicos ha llevado al desarrollo de más de 20 nuevos compuestos con nombres comunes ISO, mejorando la eficacia de los pesticidas .

Medicina Veterinaria

La industria veterinaria también se beneficia de las aplicaciones de los derivados de TFMP. Dos productos veterinarios que contienen este grupo han sido aprobados para su uso en el mercado, lo que indica la versatilidad e importancia de los derivados de TFMP en la salud animal .

Síntesis de Agentes Antivirales

This compound: se utiliza para sintetizar derivados de piridinocarboxamida, que actúan como inhibidores de la polimerasa NS5B del VHC, una enzima crucial en la replicación del virus de la hepatitis C. Esto muestra el papel del compuesto en el desarrollo de terapias antivirales .

Desarrollo de Bloqueadores de Canales de Calcio

Este compuesto también se utiliza en la síntesis de fenilamidas a base de pirazol, que sirven como inhibidores del canal de calcio activado por la liberación de calcio (CRAC). Estos inhibidores tienen aplicaciones terapéuticas potenciales en el tratamiento de enfermedades relacionadas con canales de iones de calcio anormales .

Estudios de Interacción con el ADN

La investigación ha demostrado que los complejos que contienen ácido trifluorometil-piridina carboxílico pueden unirse al ADN-CT a través de la intercalación. Esta interacción es espontánea e implica enlaces de hidrógeno y fuerzas de Van der Waals, lo cual es significativo para comprender el papel del compuesto en los estudios genéticos y el diseño de fármacos .

Investigación sobre el Manejo del Dolor

El compuesto se ha identificado en el contexto del manejo del dolor, particularmente en el estudio de la inervación de los vasos sanguíneos meníngeos. Está asociado con sistemas de neurotransmisores, específicamente como un antagonista del receptor del péptido relacionado con el gen de la calcitonina (CGRP), que es relevante en la investigación de la migraña .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with dna gyrase and topoisomerase iv, enzymes that maintain the integrity of bacterial dna .

Mode of Action

It’s suggested that the compound may bind to its targets through intercalation . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the DNA structure and inhibiting its function .

Biochemical Pathways

Based on its potential interaction with dna gyrase and topoisomerase iv, it can be inferred that the compound may affect dna replication and transcription processes .

Result of Action

Based on its potential interaction with dna gyrase and topoisomerase iv, it can be inferred that the compound may inhibit bacterial growth .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

The major use of 3-(Trifluoromethyl)pyridine-4-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Additionally, 3-(Trifluoromethyl)pyridine-4-carboxylic acid can bind to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

3-(Trifluoromethyl)pyridine-4-carboxylic acid affects various types of cells and cellular processes. It has been observed to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV . This binding disrupts the normal functioning of these enzymes, leading to impaired DNA replication and cell division. Furthermore, 3-(Trifluoromethyl)pyridine-4-carboxylic acid influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of 3-(Trifluoromethyl)pyridine-4-carboxylic acid involves its binding interactions with biomolecules. The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting DNA replication . Additionally, it has been shown to interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)pyridine-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Trifluoromethyl)pyridine-4-carboxylic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(Trifluoromethyl)pyridine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with DNA gyrase and topoisomerase IV affects the metabolic pathways involved in DNA replication and repair . Additionally, 3-(Trifluoromethyl)pyridine-4-carboxylic acid may influence other metabolic processes by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)pyridine-4-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-(Trifluoromethyl)pyridine-4-carboxylic acid may accumulate in specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 3-(Trifluoromethyl)pyridine-4-carboxylic acid may localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit their activity. This subcellular localization is critical for the compound’s ability to modulate biochemical pathways and cellular processes.

Propiedades

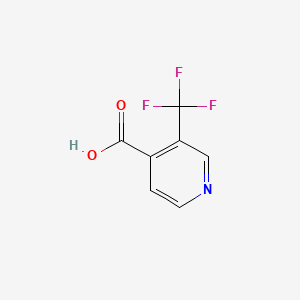

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOSFEOQEZQFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649099 | |

| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590371-38-3 | |

| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)